2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol
Description
Historical Context of Organosulfur Chemistry
Organosulfur chemistry emerged as a distinct field in the mid-19th century, driven by industrial demands for sulfur-containing dyes and pharmaceuticals. Early milestones included the isolation of cysteine and methionine—the sulfur-containing proteinogenic amino acids—which underscored sulfur’s biological indispensability. The 20th century witnessed transformative discoveries, such as Alexander Fleming’s identification of penicillin (a β-lactam antibiotic with a sulfur-containing thiazolidine ring) and Gerhard Domagk’s development of sulfonamide drugs. These advances revealed sulfur’s dual role in life processes: essential for biochemical function yet exploitable for therapeutic intervention.
Parallel industrial developments focused on sulfur’s reactivity. The synthesis of dimethyl sulfoxide (DMSO) in 1866 marked a breakthrough in polar aprotic solvents, enabling novel reaction pathways in organic synthesis. By the 1960s, DMSO’s membrane-penetrating properties spurred its use as a drug delivery vehicle, illustrating how organosulfur compounds bridge chemical and biological domains. Contemporary research extends to chiral sulfoxides, where stereoselective synthesis methods have unlocked applications in asymmetric catalysis and enantioselective pharmaceuticals.
Significance of Fluorinated Aromatic Compounds in Contemporary Research
Fluorinated aromatic systems dominate modern medicinal chemistry due to fluorine’s unparalleled electronegativity and metabolic stability. The trifluoromethyl group, for instance, enhances drug bioavailability by modulating lipophilicity and resisting cytochrome P450-mediated oxidation. In the compound 2-(4-chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol, the 4-fluorophenyl groups introduce steric bulk and electronic effects that likely influence supramolecular interactions.
Recent studies highlight fluorine’s role in enhancing binding affinity through polar interactions with protein residues. For example, fluorinated analogs of tamoxifen exhibit improved estrogen receptor specificity compared to non-fluorinated counterparts. The compound’s bis(4-fluorophenyl) motif may similarly optimize target engagement in therapeutic contexts, though empirical validation remains pending.
Research Questions and Objectives
This article addresses three unresolved questions:
- How does the sulfinyl group’s chirality affect the compound’s conformational dynamics?
- What synthetic strategies enable precise control over stereochemistry at the sulfinyl sulfur?
- Do synergistic electronic effects between the sulfinyl, chloro, and fluoro substituents enhance stability or reactivity?
Primary objectives include:
- Analyzing stereoelectronic relationships using computational models.
- Evaluating existing sulfoxide synthesis protocols for applicability to this compound.
- Proposing mechanistic pathways for potential biological or catalytic activity.
Theoretical Framework
The compound’s behavior can be interpreted through three theoretical lenses:
- Frontier Molecular Orbital Theory : The sulfinyl group’s lone pairs and σ* orbitals may participate in hyperconjugative interactions with adjacent aryl rings, altering reaction kinetics.
- Hammett Substituent Constants : The electron-withdrawing -Cl (σₚ = 0.76) and -F (σₚ = 0.15) groups differentially influence the sulfinyl oxygen’s nucleophilicity.
- Cahn-Ingold-Prelog Priority Rules : The sulfinyl sulfur’s stereogenicity necessitates rigorous configurational analysis, as R/S designation impacts intermolecular recognition.
A hypothetical reaction pathway for sulfoxide formation is given by:
$$ \text{RSH} + \text{Oxidant} \rightarrow \text{RSO} + \text{Byproducts} $$
where R represents the 4-chlorobenzene moiety. Computational studies suggest that solvent polarity significantly affects the energy barrier for this oxidation.
Table 1: Comparative Electronic Parameters of Substituents
| Substituent | σₚ (Hammett) | π* (Polarizability) |
|---|---|---|
| -Cl | 0.76 | 0.70 |
| -F | 0.15 | 0.55 |
| -SO- | 1.00 | 1.20 |
This table underscores the sulfinyl group’s dominant electronic influence relative to halogen substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfinyl-1,1-bis(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2O2S/c21-16-5-11-19(12-6-16)26(25)13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMYPULKFPEEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary based on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced alcohols, and substituted aromatic compounds. Each product’s formation depends on the specific reagents and conditions employed .
Scientific Research Applications
2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Sulfur Group Influence: Sulfinyl (SO): Likely increases polarity and chirality compared to sulfanyl (S) and sulfonyl (SO₂) derivatives. Sulfonyl (SO₂): Higher polarity and hydrogen-bonding capacity (e.g., 408.84 g/mol in ) may enhance stability in aqueous environments but reduce membrane permeability. Sulfanyl (S): Lower polarity (e.g., 390.87 g/mol in ) improves lipophilicity, favoring applications in drug delivery systems.
Halogen Effects: Fluorine: The 4-fluorophenyl groups in and enhance metabolic stability and binding affinity in biological systems due to fluorine’s electronegativity and small size.
Biological Activity
2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential anti-inflammatory properties. This compound features a unique structural configuration that includes a chlorobenzenesulfonyl group and two fluorophenyl moieties, which may enhance its biological activity.
- Molecular Formula : C20H15ClF2O3S
- Molecular Weight : 408.85 g/mol
- CAS Number : 303152-05-8
Research indicates that this compound exhibits significant biological activity primarily through its modulation of inflammatory pathways. The compound appears to interact with specific receptors involved in inflammation, potentially inhibiting their activity or altering signaling mechanisms.
In vitro studies have demonstrated its ability to modulate cytokine secretion in various inflammatory models, suggesting it may serve as a therapeutic agent for conditions characterized by excessive inflammation .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Study 1: Cytokine Modulation
In a study examining the anti-inflammatory effects of various sulfonamide derivatives, this compound was shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a strong potential for therapeutic application in diseases like rheumatoid arthritis and other inflammatory disorders.
Study 2: Molecular Docking Studies
Molecular docking studies have indicated that the compound binds effectively to the active sites of key inflammatory receptors. These findings support the hypothesis that its structural features contribute to high receptor binding affinity, which is crucial for its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Sulfonamide Linkage : Reaction between appropriate sulfonyl chloride and amine derivatives.
- Fluorination Steps : Introduction of fluorine atoms through electrophilic aromatic substitution.
- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the pure compound.
Q & A
What are the optimized synthetic routes for 2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis of this compound can be adapted from methods used for structurally analogous sulfinyl or bis(fluorophenyl) derivatives. Key steps include:
- Sulfinyl Group Introduction: Reacting 4-chlorobenzenesulfonyl chloride with a bis(4-fluorophenyl)ethanol precursor under controlled basic conditions (e.g., using anhydrous potassium carbonate as a catalyst) .
- Optimization: Reaction temperature (reflux in ethanol, ~78°C), stoichiometric ratios (excess sulfonyl chloride to ensure complete conversion), and purification via recrystallization or column chromatography to achieve >90% purity .
- Monitoring: Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
Critical Factors:
- Catalyst Choice: Anhydrous K₂CO₃ minimizes side reactions like hydrolysis of the sulfinyl group .
- Solvent Selection: Ethanol balances reactivity and solubility, avoiding polar aprotic solvents that may complicate purification .
How can researchers characterize the stereochemistry and confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl groups) and sulfinyl oxygen’s deshielding effect on adjacent protons .
- NOESY/ROESY: Resolve stereochemistry at the sulfinyl center by analyzing spatial interactions between substituents .
- X-ray Crystallography: Determine absolute configuration if single crystals are obtainable .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₄ClF₂O₂S: 403.03) .
Data Interpretation:
- Compare spectral data with structurally similar compounds, such as bis(4-fluorophenyl)methanol derivatives, to validate assignments .
What analytical techniques are recommended for assessing purity and detecting impurities?
Level: Basic
Methodological Answer:
- HPLC/UPLC: Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/water gradient .
- DSC/TGA: Assess thermal stability and detect solvates or polymorphs by monitoring decomposition temperatures .
- Elemental Analysis: Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Common Impurities:
- Residual sulfonyl chloride intermediates or oxidation byproducts (e.g., sulfones). Mitigate via rigorous washing with sodium bicarbonate .
What are the potential biological targets and mechanisms of action for this compound based on structural analogs?
Level: Advanced
Methodological Answer:
- Target Hypotheses:
- Experimental Validation:
Structural Analogs:
| Compound | Biological Activity | Reference |
|---|---|---|
| Bis(4-fluorophenyl)methanol | Antifungal (Candida spp.) | |
| 4-Chlorobenzenesulfonamide | COX-2 Inhibition |
How should researchers design experiments to investigate conflicting data on the compound's biological activity?
Level: Advanced
Methodological Answer:
- Controlled Replication: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Impurity Profiling: Re-test batches with differing activity using HPLC-MS to correlate impurities (e.g., sulfone byproducts) with reduced potency .
- Dose-Response Curves: Calculate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
Case Study:
If one study reports antifungal activity while another does not, compare:
- Strain specificity (e.g., C. albicans vs. C. glabrata).
- Compound solubility in assay media (use DMSO ≤0.1% v/v) .
What strategies are effective in elucidating the metabolic pathways and stability under physiological conditions?
Level: Advanced
Methodological Answer:
- In Vitro Metabolism:
- Stability Studies:
- pH Stability: Monitor degradation in buffers (pH 1–9) to identify labile groups (e.g., sulfinyl hydrolysis at pH <3) .
- Plasma Stability: Incubate with human plasma (37°C, 24h) and quantify remaining parent compound .
Key Findings:
- Sulfinyl groups often exhibit moderate stability in plasma (t₁/₂ ~4–6h), suggesting need for prodrug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
